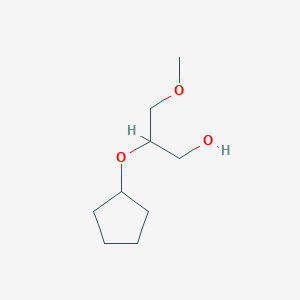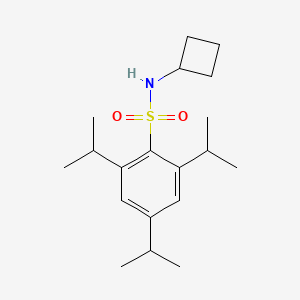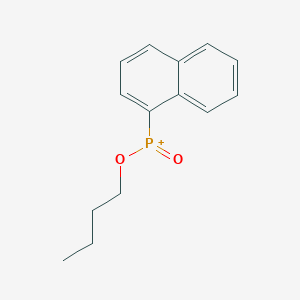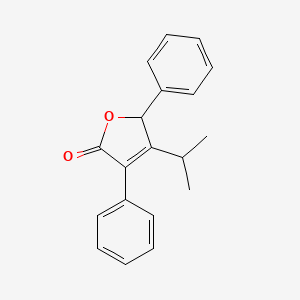![molecular formula C12H7BrN2O B14214396 5H-Indeno[1,2-c]pyridazin-5-one, 3-(bromomethyl)- CAS No. 828265-47-0](/img/structure/B14214396.png)
5H-Indeno[1,2-c]pyridazin-5-one, 3-(bromomethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-Indeno[1,2-c]pyridazin-5-one, 3-(bromomethyl)- is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an indeno-pyridazinone core with a bromomethyl substituent. Its molecular formula is C17H9BrN2O, and it has a molecular weight of 337.18 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Indeno[1,2-c]pyridazin-5-one, 3-(bromomethyl)- typically involves the reaction of indeno-pyridazinone derivatives with bromomethylating agents. One common method includes the bromomethylation of 5H-Indeno[1,2-c]pyridazin-5-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and safety considerations.
Analyse Chemischer Reaktionen
Types of Reactions
5H-Indeno[1,2-c]pyridazin-5-one, 3-(bromomethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for oxidation.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products Formed
Substitution Products: Formation of azido, thio, or alkoxy derivatives.
Oxidation Products: Formation of sulfoxides or sulfones.
Reduction Products: Formation of dehalogenated indeno-pyridazinone derivatives.
Wissenschaftliche Forschungsanwendungen
5H-Indeno[1,2-c]pyridazin-5-one, 3-(bromomethyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of monoamine oxidase (MAO) enzymes.
Medicine: Explored for its potential anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical syntheses.
Wirkmechanismus
The mechanism of action of 5H-Indeno[1,2-c]pyridazin-5-one, 3-(bromomethyl)- involves its interaction with specific molecular targets. For instance, as an MAO inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as dopamine and serotonin. This inhibition can lead to increased levels of these neurotransmitters in the brain, which is beneficial in the treatment of certain neurological disorders .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one
- 3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one
- 5H-Indeno[1,2-c]pyridazin-5-one
Uniqueness
5H-Indeno[1,2-c]pyridazin-5-one, 3-(bromomethyl)- is unique due to its bromomethyl substituent, which imparts distinct reactivity compared to its analogs. This substituent allows for further functionalization through nucleophilic substitution, making it a versatile intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
828265-47-0 |
|---|---|
Molekularformel |
C12H7BrN2O |
Molekulargewicht |
275.10 g/mol |
IUPAC-Name |
3-(bromomethyl)indeno[1,2-c]pyridazin-5-one |
InChI |
InChI=1S/C12H7BrN2O/c13-6-7-5-10-11(15-14-7)8-3-1-2-4-9(8)12(10)16/h1-5H,6H2 |
InChI-Schlüssel |
MKXUAOOZRYSVBN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=C(N=N3)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2S)-1-amino-1-oxopentan-2-yl]-2-sulfanylbenzamide](/img/structure/B14214329.png)



![2-[(Trifluoromethyl)sulfanyl]butan-1-ol](/img/structure/B14214355.png)

![Bicyclo[4.2.0]oct-7-en-2-one, 8-(butylseleno)-7-phenyl-](/img/structure/B14214363.png)
![7-(Furan-3-yl)-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14214380.png)

![N'-Benzyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-ethylurea](/img/structure/B14214386.png)
![N-{1-[(2-Iodo-1,3-thiazol-5-yl)methyl]-4,5-dihydro-1H-imidazol-2-yl}nitramide](/img/structure/B14214394.png)


